(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

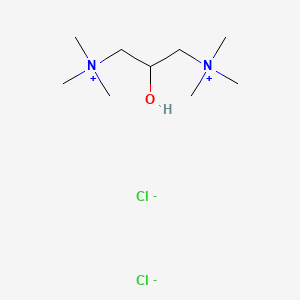

(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride is a quaternary ammonium compound with the molecular formula C9H24Cl2N2O and a molecular weight of 247.20566 g/mol . It is also known by its IUPAC name, [2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium dichloride . This compound is characterized by its two trimethylammonium groups attached to a hydroxytrimethylene backbone, making it a versatile chemical in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxytrimethylene)bis(trimethylammonium) dichloride typically involves the reaction of trimethylamine with a suitable precursor such as 2-hydroxypropylamine. The reaction is carried out in the presence of hydrochloric acid to form the dichloride salt. The general reaction scheme can be represented as follows:

2-Hydroxypropylamine+Trimethylamine+HCl→(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the quaternary ammonium groups to tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds.

Scientific Research Applications

(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is employed in cell culture studies as a stabilizing agent for certain biomolecules.

Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of (2-Hydroxytrimethylene)bis(trimethylammonium) dichloride involves its interaction with cellular membranes. The quaternary ammonium groups disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and other microorganisms, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

Cetyltrimethylammonium bromide (CTAB): Used in similar applications, particularly in molecular biology for DNA extraction.

Dodecyltrimethylammonium chloride: Commonly used in surfactant formulations.

Uniqueness

(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride is unique due to its hydroxytrimethylene backbone, which imparts additional stability and solubility compared to other quaternary ammonium compounds. This makes it particularly useful in applications requiring high stability and solubility.

Biological Activity

(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride, also known as hydroxytrimethylene bis(trimethylammonium) dichloride, is a quaternary ammonium compound that exhibits a range of biological activities. This article explores its biological mechanisms, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H18Cl2N2O

- Molecular Weight : 227.15 g/mol

- CAS Number : 55636-09-4

The compound features two trimethylammonium groups linked by a hydroxytrimethylene bridge, which contributes to its amphiphilic properties, allowing it to interact with various biological membranes and macromolecules.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins:

- Cell Membrane Interaction : The cationic nature of the compound allows it to disrupt lipid bilayers, leading to alterations in membrane permeability. This property is significant in antimicrobial applications, where it can compromise bacterial cell integrity.

- Receptor Modulation : The compound may act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways. This mechanism is particularly relevant in the context of drug delivery systems.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in disinfectants and antiseptics .

2. Drug Delivery Systems

The compound has been investigated for its role in enhancing drug delivery. Its ability to form complexes with therapeutic agents can improve the solubility and bioavailability of poorly soluble drugs. Studies have shown that formulations containing this compound can enhance the therapeutic efficacy of certain medications through improved cellular uptake .

3. Immunomodulatory Effects

Recent findings suggest that this compound may have immunostimulatory effects. It has been shown to enhance immune responses when used as an adjuvant in vaccine formulations, promoting a stronger humoral response and class switching in antibody production .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antiseptics, highlighting its potential as a more effective alternative .

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antiseptics |

|---|---|---|

| Staphylococcus aureus | 8 | Lower than Chlorhexidine (16 µg/mL) |

| Escherichia coli | 4 | Lower than Benzalkonium chloride (8 µg/mL) |

Case Study 2: Drug Delivery Enhancement

In a study assessing the drug delivery capabilities of this compound, researchers formulated a liposomal system incorporating this compound with an anticancer drug. The results demonstrated enhanced cellular uptake and cytotoxicity against cancer cells compared to control formulations without the compound .

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are crucial. Toxicological evaluations indicate that at certain concentrations, the compound can exhibit cytotoxic effects on mammalian cells. Therefore, further studies are needed to establish safe dosage levels for therapeutic applications .

Properties

CAS No. |

55636-09-4 |

|---|---|

Molecular Formula |

C9H24ClN2O+ |

Molecular Weight |

211.75 g/mol |

IUPAC Name |

[2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C9H24N2O.ClH/c1-10(2,3)7-9(12)8-11(4,5)6;/h9,12H,7-8H2,1-6H3;1H/q+2;/p-1 |

InChI Key |

GROBFINXCPAXRL-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CC(C[N+](C)(C)C)O.[Cl-].[Cl-] |

Canonical SMILES |

C[N+](C)(C)CC(C[N+](C)(C)C)O.[Cl-] |

Key on ui other cas no. |

55636-09-4 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.